molecular formula C11H10ClNO2 B585856 4-Chloro-1-methylindole-3-acetic Acid CAS No. 1346601-81-7

4-Chloro-1-methylindole-3-acetic Acid

Cat. No.: B585856
CAS No.: 1346601-81-7
M. Wt: 223.656
InChI Key: FFZZOGLAKRZIPY-UHFFFAOYSA-N
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Description

4-Chloro-1-methylindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid, a naturally occurring plant hormone known as auxin. This compound is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the first position of the indole ring, along with an acetic acid moiety at the third position. The structural modifications enhance its biological activity and stability, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methylindole-3-acetic acid typically involves the chlorination of indole-3-acetic acid followed by methylation. One common method includes:

    Chlorination: Indole-3-acetic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fourth position.

    Methylation: The chlorinated intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methylindole-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-Chloro-1-methylindole-3-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its role in modulating plant growth and development due to its auxin-like activity.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of 4-chloro-1-methylindole-3-acetic acid involves its interaction with auxin receptors in plants, leading to the activation of signaling pathways that regulate gene expression and promote cell elongation and division. The chlorine and methyl groups enhance its binding affinity and stability, making it more effective than indole-3-acetic acid. In medicinal applications, it may interact with specific molecular targets involved in inflammation and cancer progression, though detailed mechanisms are still under investigation.

Comparison with Similar Compounds

    Indole-3-acetic acid: The parent compound, a naturally occurring auxin.

    4-Chloroindole-3-acetic acid: Similar structure but lacks the methyl group.

    1-Methylindole-3-acetic acid: Similar structure but lacks the chlorine atom.

Uniqueness: 4-Chloro-1-methylindole-3-acetic acid is unique due to the combined presence of chlorine and methyl groups, which enhance its biological activity and stability compared to its analogs. This makes it a more potent and versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-1-methylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-13-6-7(5-10(14)15)11-8(12)3-2-4-9(11)13/h2-4,6H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZZOGLAKRZIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=C2Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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